molecular formula C9H7ClFNO B13572847 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile

3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile

Cat. No.: B13572847
M. Wt: 199.61 g/mol
InChI Key: SVXQYKOFFNAACR-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, a hydroxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents to introduce the hydroxy and nitrile groups. One common method involves the use of hydroxylamine hydrochloride and sodium cyanide under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

    Oxidation: Formation of 3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.

    3-(2-Chloro-6-fluorophenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.

    3-(2-Chloro-6-fluorophenyl)-3-methylpropanenitrile: A methylated derivative.

Uniqueness

3-(2-Chloro-6-fluorophenyl)-3-hydroxypropanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H7ClFNO

Molecular Weight

199.61 g/mol

IUPAC Name

3-(2-chloro-6-fluorophenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C9H7ClFNO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8,13H,4H2

InChI Key

SVXQYKOFFNAACR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC#N)O)F

Origin of Product

United States

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